molecular formula C12H6BrCl2NO3 B2429362 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene CAS No. 477870-52-3

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Cat. No. B2429362
CAS RN: 477870-52-3
M. Wt: 362.99
InChI Key: GKFBKVDSUJXGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (BDN) is an important compound widely used in scientific research. It is a synthetic compound that is widely used as a reagent in various laboratory experiments, particularly in the field of organic chemistry. BDN is used in a variety of applications, such as synthesis of other compounds, as a catalyst in chemical reactions, and as an indicator for the presence of certain compounds. BDN is also used in biological research, as it has a number of biochemical and physiological effects that can be studied. In

Scientific Research Applications

Synthesis and Intermediate Role

  • 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is used in the synthesis of various compounds. Zhai Guang-xin (2006) discusses its role as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia, prepared via the Williamson Reaction (Zhai Guang-xin, 2006).

Photoelectrochemical Properties

  • R. Compton and R. Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, highlighting its potential in electrochemical applications. Their study emphasizes the formation of radical anions and the role of light in inducing photocurrents (Compton & Dryfe, 1994).

Vibrational Analysis in Chemistry

  • B. V. Reddy and G. Rao (1994) performed a zero-order normal coordinate analysis on various substituted benzenes, including 1-bromo-3,5-difluorobenzene. Their work is crucial for understanding the vibrational properties of such compounds, which can inform their applications in material science and spectroscopy (Reddy & Rao, 1994).

Nucleophilic Aromatic Substitution

  • The work by V. Gold, Adhid Y. Miri, and S. Robinson (1980) on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride demonstrates the utility of these compounds in nucleophilic aromatic substitution reactions. This has implications in organic synthesis and pharmaceutical applications (Gold, Miri, & Robinson, 1980).

Synthesis of Chalcone Analogues

  • C. Curti, A. Gellis, and P. Vanelle (2007) outlined a method to synthesize α,β-unsaturated ketones as chalcone analogues, using 2-bromo-1-(4-nitrophenyl)ethanone. This method is significant for the production of various chalcone analogues, which are important in the development of new pharmaceuticals (Curti, Gellis, & Vanelle, 2007).

Ultrasound-Assisted Organic Synthesis

  • K. Harikumar and V. Rajendran (2014) demonstrated the use of ultrasound in the preparation of 1-butoxy-4-nitrobenzene, highlighting an innovative approach to chemical synthesis that could be applied to compounds like 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (Harikumar & Rajendran, 2014).

properties

IUPAC Name

2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2NO3/c13-11-6-9(16(17)18)1-2-12(11)19-10-4-7(14)3-8(15)5-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFBKVDSUJXGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

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